molecular formula C7H2F2LiNO2S B6276864 lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate CAS No. 2763776-89-0

lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate

Cat. No. B6276864
CAS RN: 2763776-89-0
M. Wt: 209.1
InChI Key:
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Description

Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate, commonly referred to as LiCTFA, is an organofluorine compound that has been studied extensively in recent years. It is a lithium salt of a difluoroacetate ester of a 2-cyanothiophen-3-yl group, and has been found to possess a variety of useful properties. LiCTFA has been studied for its potential use in a variety of scientific research applications, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

LiCTFA has been studied for its potential use in a variety of scientific research applications. In biochemistry, LiCTFA has been used as a fluorescent probe to measure the activity of enzymes, such as proteases and phosphatases. In pharmacology, LiCTFA has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the activity of G-protein coupled receptors. In physiology, LiCTFA has been studied for its ability to modulate the activity of ion channels, as well as its potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of LiCTFA is not yet fully understood. However, it is believed that its effects are mediated by its ability to modulate the activity of ion channels, as well as its ability to interact with G-protein coupled receptors. Additionally, LiCTFA has been found to possess anti-inflammatory properties, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
LiCTFA has been found to possess a variety of biochemical and physiological effects. In terms of biochemical effects, LiCTFA has been found to modulate the activity of enzymes such as proteases and phosphatases. Additionally, LiCTFA has been found to interact with G-protein coupled receptors, as well as modulate the activity of ion channels. In terms of physiological effects, LiCTFA has been found to possess anti-inflammatory properties, as well as the potential to be used in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of LiCTFA in lab experiments has a number of advantages. Firstly, LiCTFA is relatively easy to synthesize, and the reaction can be carried out at room temperature. Secondly, LiCTFA is relatively stable, and has a long shelf life. Finally, LiCTFA is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are also a number of limitations to the use of LiCTFA in lab experiments. Firstly, LiCTFA is not a particularly potent compound, and therefore may not be suitable for experiments involving low concentrations of compounds. Secondly, LiCTFA is relatively expensive, which may limit its use in experiments with a limited budget. Finally, the mechanism of action of LiCTFA is not yet fully understood, which may limit its use in certain experiments.

Future Directions

Given the potential of LiCTFA, there are a number of possible future directions for research. Firstly, further research is needed to better understand the mechanism of action of LiCTFA. Secondly, further research is needed to explore the potential of LiCTFA in the treatment of neurological disorders. Thirdly, further research is needed to explore the potential of LiCTFA in the treatment of other diseases, such as cancer. Finally, further research is needed to explore the potential of LiCTFA in drug delivery systems.

Synthesis Methods

LiCTFA is synthesized via a two-step process. The first step involves the reaction of lithium iodide with 4-cyanothiophen-3-yl-2,2-difluoroacetate in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The second step involves the addition of a base such as sodium hydroxide, which is used to neutralize the reaction mixture. The resulting product is LiCTFA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate involves the reaction of 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate." ] }

CAS RN

2763776-89-0

Product Name

lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate

Molecular Formula

C7H2F2LiNO2S

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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